molecular formula C14H11F2NO4S B3056109 Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]- CAS No. 690646-12-9

Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]-

Cat. No.: B3056109
CAS No.: 690646-12-9
M. Wt: 327.3 g/mol
InChI Key: KEAPEXOGYMGTMZ-UHFFFAOYSA-N
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Description

Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]- is a chemical compound with the molecular formula C14H11F2NO4S. It is known for its unique structure, which includes a benzoic acid core substituted with a difluorophenyl sulfonyl group.

Preparation Methods

The synthesis of Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]- typically involves multiple steps. One common synthetic route includes the reaction of 2,6-difluorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]- involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]- can be compared with other similar compounds, such as:

    Benzoicacid, 4-[[[(2,6-dichlorophenyl)sulfonyl]amino]methyl]-: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    Benzoicacid, 4-[[[(2,6-dimethylphenyl)sulfonyl]amino]methyl]-: The presence of methyl groups can influence the compound’s solubility and interaction with biological targets.

    Benzoicacid, 4-[[[(2,6-difluorophenyl)thio]amino]methyl]-:

Benzoicacid, 4-[[[(2,6-difluorophenyl)sulfonyl]amino]methyl]- stands out due to its unique combination of a benzoic acid core and a difluorophenyl sulfonyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

4-[[(2,6-difluorophenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO4S/c15-11-2-1-3-12(16)13(11)22(20,21)17-8-9-4-6-10(7-5-9)14(18)19/h1-7,17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAPEXOGYMGTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357363
Record name F3394-1137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690646-12-9
Record name F3394-1137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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